

Application Note & Protocol: Regioselective Synthesis of 4-tert-Butyl-3-nitroaniline

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Compound of Interest

Compound Name: **4-Tert-butyl-3-nitroaniline**

Cat. No.: **B181344**

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Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-tert-butylaniline to synthesize **4-tert-butyl-3-nitroaniline**. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, emphasizing the principles of electrophilic aromatic substitution and the critical role of the reaction medium in controlling regioselectivity. A detailed, field-proven experimental protocol is presented, alongside a thorough hazard analysis and methods for product purification and characterization.

Introduction and Scientific Rationale

Nitroanilines are foundational building blocks in the chemical industry, serving as key intermediates for the synthesis of dyes, pharmaceuticals, and agrochemicals. The synthesis of specifically substituted isomers requires precise control over the reaction conditions. The nitration of 4-tert-butylaniline presents a classic case study in directing group effects in electrophilic aromatic substitution (EAS).

Direct nitration of anilines using the conventional mixed acid (concentrated nitric and sulfuric acids) is often complex. The strongly activating, ortho, para-directing amino group ($-\text{NH}_2$) is readily protonated in the highly acidic medium to form the anilinium ion ($-\text{NH}_3^+$).^{[1][2]} This protonated species is strongly deactivating and acts as a meta-director. This electronic reversal is leveraged in this protocol to selectively install a nitro group at the C3 position, meta to the amino group, yielding the target compound, **4-tert-butyl-3-nitroaniline**. The bulky tert-butyl

group at C4 further influences the regiochemical outcome by sterically favoring substitution at the C3 position over the C5 position.

Reaction Mechanism: Controlling Regioselectivity

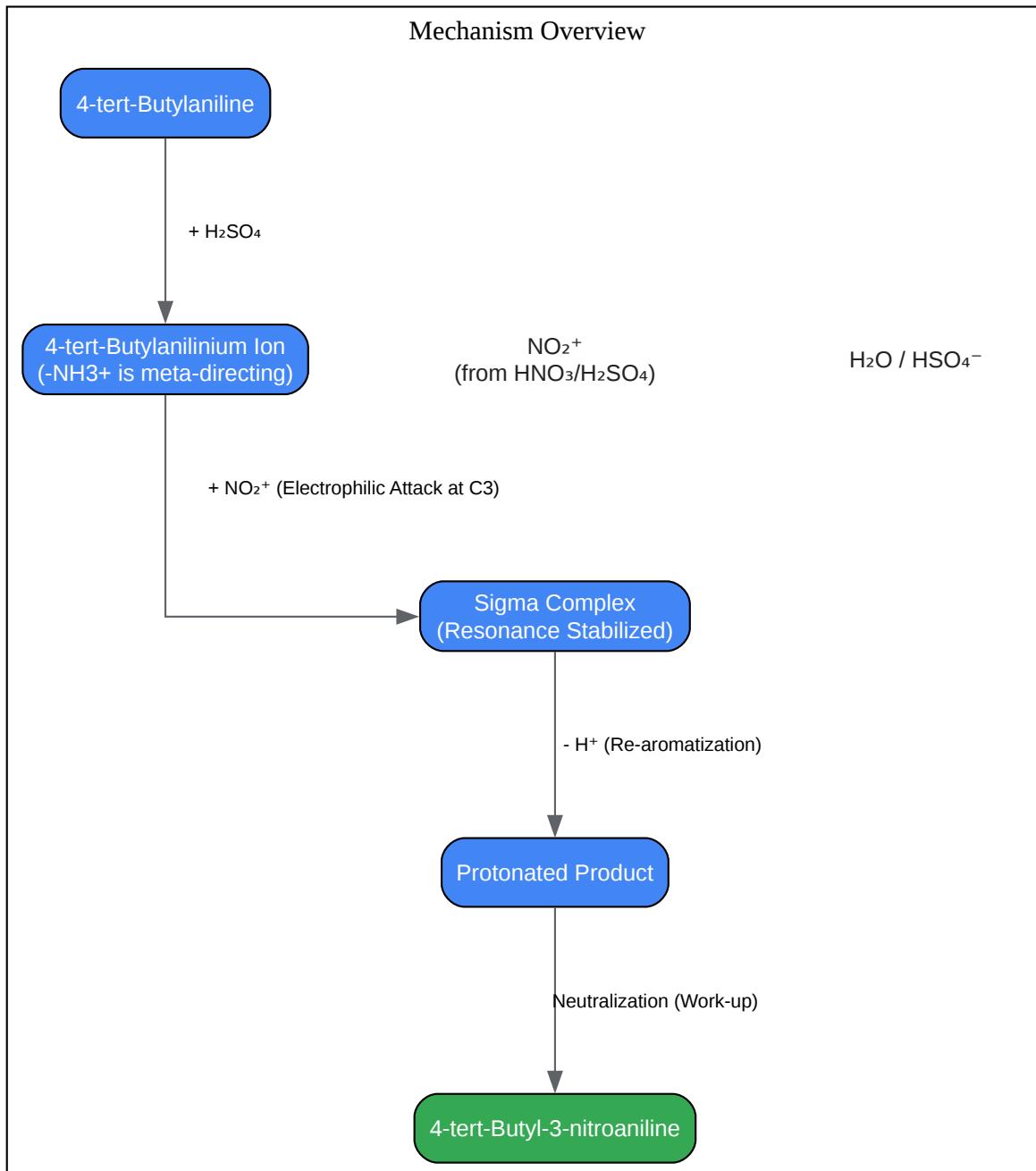
The core of this synthesis lies in the electrophilic aromatic substitution mechanism, initiated by the in-situ generation of the highly electrophilic nitronium ion (NO_2^+) from nitric acid and sulfuric acid.^[3]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. $\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightleftharpoons \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-$

Step 2: Formation of the Anilinium Ion In the strongly acidic environment, the basic amino group of 4-tert-butylaniline is protonated, forming the 4-tert-butylanilinium ion. This conversion is crucial as it changes the directing effect from ortho, para to meta.

Step 3: Electrophilic Attack The deactivated anilinium ring is attacked by the nitronium ion. The $-\text{NH}_3^+$ group directs the incoming electrophile to the meta position (C3 or C5). Due to the steric hindrance imposed by the large tert-butyl group at C4, the attack preferentially occurs at the C3 position.

Step 4: Re-aromatization A weak base (H_2O or HSO_4^-) removes a proton from the C3 position of the sigma complex, restoring the aromaticity of the ring and yielding the protonated product. The final product is obtained after neutralization during the work-up phase.



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Caption: Experimental workflow for the synthesis of **4-tert-butyl-3-nitroaniline**.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

- Appearance: Yellow to orange crystalline solid.
- Molecular Weight: 194.23 g/mol . [4]* Melting Point: Compare the experimentally determined melting point with the literature value.
- ^1H NMR Spectroscopy (CDCl_3 , 400 MHz):
 - $\delta \sim 7.8$ ppm (d, 1H): Aromatic proton at C2, ortho to the nitro group.
 - $\delta \sim 7.2$ ppm (dd, 1H): Aromatic proton at C6.
 - $\delta \sim 6.8$ ppm (d, 1H): Aromatic proton at C5.
 - $\delta \sim 4.0$ ppm (s, 2H): Broad singlet for the $-\text{NH}_2$ protons.
 - $\delta \sim 1.4$ ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
- IR Spectroscopy (KBr, cm^{-1}):
 - $\sim 3400\text{-}3500 \text{ cm}^{-1}$: Two bands for the N-H stretches of the primary amine.
 - $\sim 1530 \text{ cm}^{-1}$: Asymmetric N-O stretch of the nitro group.
 - $\sim 1350 \text{ cm}^{-1}$: Symmetric N-O stretch of the nitro group.
 - $\sim 2960 \text{ cm}^{-1}$: C-H stretches of the tert-butyl group.

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